molecular formula C11H25NO2Si B2722729 N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine CAS No. 1616924-64-1

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine

Cat. No.: B2722729
CAS No.: 1616924-64-1
M. Wt: 231.411
InChI Key: FQUNDUIRVDRSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine: is a chemical compound with the molecular formula C11H25NO2Si. It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry. The compound is known for its role in the synthesis of bioactive molecules and its utility in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-aminoethanol to form the intermediate tert-butyl(dimethyl)silyloxyethylamine. This intermediate is then reacted with oxetan-3-one under specific conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Amine derivatives.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including amines and amino acids.

    Biology: The compound is utilized in the development of bioisosteres for drug discovery.

    Medicine: It plays a role in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine involves its ability to act as a versatile intermediate in chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the oxetane ring. The compound’s reactivity is influenced by the presence of the silyl group, which can be removed under specific conditions to reveal reactive sites for further chemical transformations.

Comparison with Similar Compounds

    N-tert-Butyldiethanolamine: Similar in structure but lacks the oxetane ring.

    2-(tert-Butyldimethylsilyloxy)ethanamine: Similar but with different functional groups.

Uniqueness: N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of bioactive molecules and drug discovery.

Properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-7-6-12-10-8-13-9-10/h10,12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNDUIRVDRSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of oxetan-3-one (1 g, 13.87 mmol) in methanol (40 mL) was added 2-(tert-butyl-dimethylsilanyloxy)-ethylamine (2.7 mg, 15.27 mmol). The mixture was stirred for 30 min at room temperature after cooling, Na(CN)BH3 was added portion-wise, followed by stirring at room temperature for 2 h. The reaction mixture was quenched with water, extracted with dichloromethane (3×30 mL). The organic part was concentrated, dried and purified by Combi-Flash column (eluted at 20-50% ethyl acetate in hexane) to get [2-(tert-butyl-dimethylsilanyloxy)-ethyl]-oxetan-3-yl-amine (8 g) (1.5 g, 46.71%) as a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.